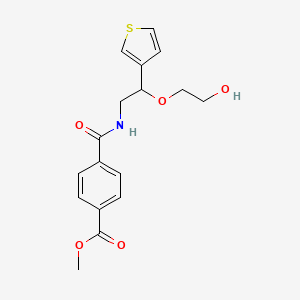

![molecular formula C9H11N3 B2764792 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine CAS No. 2470440-74-3](/img/structure/B2764792.png)

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

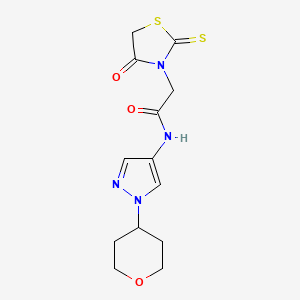

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, also known as DMPA, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of certain protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DMPA has been shown to have promising anticancer and anti-inflammatory properties, making it a subject of interest for further investigation.

Applications De Recherche Scientifique

Synthesis Methods

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine is utilized in various synthesis methods for creating novel compounds. For instance, it serves as a key intermediate in the synthesis of imidazolopyrazole derivatives when reacted with specific reagents. These derivatives are then tested for antioxidant properties, some exhibiting promising activities (Gouda, 2012). Moreover, it is involved in the preparation of polyfunctional N-heterocycles, highlighting its significance in organic and medicinal chemistry due to the broad spectrum of biological activities of pyrazolo[1,5-a]pyrimidine derivatives (Moustafa et al., 2022).

Catalysis and Green Chemistry

The compound has applications in green chemistry, evidenced by its role in the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This method emphasizes the use of reusable catalysts and solvent-free conditions, underlining the environmental benefits and efficiency of the process (Rahmani et al., 2018).

Anticancer Research

It also finds application in anticancer research, where derivatives of pyrazolo[3,4-b]pyridine, synthesized starting from 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, are screened for activity against various cancer cell lines. This underscores its potential in developing new therapeutic agents (Chavva et al., 2013).

Photophysical Properties

Research into the photophysical properties of compounds derived from 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine reveals the impact of substituents on fluorescence. This is crucial for applications in materials science, especially for the development of fluorescent materials (Patil et al., 2011).

Drug Discovery

In drug discovery, the compound's derivatives have been explored for their antimicrobial and antioxidant activity. This involves synthesizing novel pyridine and fused pyridine derivatives from 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine, which are then subjected to in silico molecular docking screenings. The outcomes provide insights into the potential of these compounds as drugs, further highlighting the compound's significance in pharmaceutical research (Flefel et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine are currently unknown. This compound belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been shown to possess significant medicinal chemistry potential

Mode of Action

It’s known that the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for drug discovery due to its synthetic versatility . This allows for structural modifications throughout its periphery, potentially leading to diverse interactions with biological targets .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting they may interact with pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential of related pyrazolo[1,5-a]pyrimidines , it’s possible that this compound could have similar effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.

Propriétés

IUPAC Name |

6,7-dimethylpyrazolo[1,5-a]pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMBEFCIXXHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=C1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)

![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)

![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2764726.png)

![6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]](/img/structure/B2764728.png)

![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide](/img/structure/B2764731.png)